2-[4-(2-Phenylethyl)piperazin-1-yl]ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-phenylethyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-5,17H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCECXLSWESHJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Phenylethyl)piperazin-1-yl]ethan-1-ol typically involves the reaction of piperazine with 2-phenylethyl bromide, followed by the introduction of an ethanol group. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Phenylethyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-[4-(2-Phenylethyl)piperazin-1-yl]ethan-1-ol is in the field of medicinal chemistry. It serves as a building block for synthesizing various pharmaceutical agents targeting the central nervous system. Studies have shown its potential in modulating neurotransmitter systems, which could lead to therapeutic applications in treating disorders such as depression and anxiety .
Biological Studies
Research has indicated that this compound may influence biological pathways related to neurotransmitter activity. Its effects on serotonin and dopamine receptors have been of particular interest, suggesting a role in neuropharmacology . For instance, it has been utilized in studies examining the modulation of these neurotransmitter systems, providing insights into its pharmacological potential .
Industrial Applications
In addition to its pharmaceutical relevance, this compound is also used in the production of specialty chemicals and agrochemicals. Its unique structure allows it to act as an intermediate in various chemical syntheses, contributing to the development of new materials and compounds .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Neurotransmitter Modulation: A study demonstrated that derivatives of this compound could enhance serotonin receptor activity, suggesting potential antidepressant properties .
- Synthesis of Inhibitors: Research has shown that this compound can be utilized to create inhibitors for enzymes such as acyl-CoA: cholesterol O-acyltransferase (ACAT), indicating its role in lipid metabolism regulation .
- Pharmacophore Exploration: Investigations into the pharmacophoric features of related compounds have revealed insights into their binding affinities and mechanisms against specific targets like tyrosinase, further establishing the relevance of piperazine derivatives in drug design .
Mechanism of Action
The mechanism of action of 2-[4-(2-Phenylethyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of neurotransmitter systems, leading to various physiological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally similar analogs, focusing on substituents, molecular weight, melting points, and synthetic yields:
Key Observations :
- Substituent Effects : The 2-phenylethyl group in the target compound provides a balance between lipophilicity and steric bulk compared to bulkier substituents like benzhydryl (Cetirizine Related Compound B) or halogenated benzyl groups (e.g., 4-fluorobenzyl in Compound 15) .
- Melting Points: Analogs with halogenated or electron-withdrawing groups (e.g., 4-chlorobenzyl in Compound 16, mp 109–110°C ) generally exhibit lower melting points than non-halogenated derivatives, suggesting weaker crystal lattice interactions.
Anxiolytic Activity
- The 2-phenylethyl group may modulate receptor binding affinity compared to pyrazole-containing analogs.
- Hydroxyzine (): A histamine H1 antagonist with anxiolytic properties, highlighting the pharmacological versatility of arylpiperazine-ethanol derivatives .
Receptor Antagonism
- 5-HT6 Receptor Antagonists: Compounds like 4j () demonstrate potent 5-HT6 receptor antagonism (IC50 = 32 nM), emphasizing the role of arylpiperazine-ethanol scaffolds in central nervous system targeting .
- Dual Targeting: Derivatives combining serotonin (5-HT6) and GABA-A receptor interactions (e.g., ) suggest that the ethanol moiety enhances flexibility for multi-target engagement .
Biological Activity
2-[4-(2-Phenylethyl)piperazin-1-yl]ethan-1-ol, also known as a derivative of piperazine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₂₂N₂O
- Molecular Weight : 250.34 g/mol
- CAS Number : 783714
These properties facilitate its interactions with biological systems, particularly in the context of receptor binding and enzyme inhibition.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Modulation : It has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
- Enzyme Inhibition : The compound exhibits inhibitory activity on acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
Antidepressant Effects
A study evaluated the antidepressant-like effects of this compound using animal models. The compound demonstrated significant reductions in immobility time in the forced swim test, suggesting potential antidepressant properties. The mechanism was linked to increased serotonin levels in the brain .
Neuroprotective Properties
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. It was found to upregulate antioxidant enzymes and reduce reactive oxygen species (ROS) levels, indicating a neuroprotective effect that could be beneficial in neurodegenerative diseases .
Anticancer Activity
Recent investigations into the anticancer properties of this compound revealed its ability to inhibit the proliferation of various cancer cell lines. The compound induced apoptosis in human breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Study on Acetylcholinesterase Inhibition
A virtual screening study focused on piperazine derivatives, including this compound, highlighted its potential as an AChE inhibitor. Molecular docking studies indicated strong binding affinity at both catalytic and peripheral sites of AChE, suggesting its utility in treating Alzheimer's disease .
Neuroprotective Effects in Animal Models
In a controlled experiment, rodents treated with this compound showed improved cognitive function in memory tasks compared to controls. The results indicated that the compound might enhance synaptic plasticity and memory retention through its neuroprotective properties .
Comparative Analysis of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of 2-[4-(2-Phenylethyl)piperazin-1-yl]ethan-1-ol using established piperazine derivative protocols?
- Methodological Answer : Synthesis of piperazine derivatives often involves nucleophilic substitution or condensation reactions. For example, refluxing with triethylamine (TEA) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours can facilitate coupling, followed by purification via silica gel column chromatography using ethyl acetate/petroleum ether mixtures . Adjusting solvent polarity and reaction time based on intermediate stability (e.g., acid-sensitive groups) is critical. Post-synthesis characterization via H/C NMR and high-resolution mass spectrometry (HRMS) ensures structural fidelity.
Q. What analytical techniques are recommended for characterizing the purity and stability of this compound?
- Methodological Answer : Purity can be assessed using reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Stability studies under varying temperatures (e.g., 25°C vs. 40°C) and humidity levels (per USP 〈921〉 guidelines) should monitor degradation via LC-MS. For storage, maintain tight containers at controlled room temperature (20–25°C) with protection from light to prevent photolytic decomposition .
Q. How should researchers design preliminary biological activity screens for this compound?
- Methodological Answer : Initial screens should focus on receptor binding assays (e.g., serotonin or dopamine receptors, given structural similarities to piperazine-based psychotropic agents). Use radioligand displacement assays (e.g., H-ketanserin for 5-HT affinity) at concentrations ranging from 1 nM to 10 μM. Cell viability assays (MTT or resazurin) in neuronal or hepatic cell lines assess cytotoxicity .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic and pharmacodynamic properties of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) against crystallized receptor structures (e.g., 5-HT PDB: 7E2Z) identifies potential binding modes. ADMET predictions via SwissADME or pkCSM estimate bioavailability, blood-brain barrier penetration, and metabolic stability. Molecular dynamics simulations (GROMACS) over 100 ns trajectories validate binding stability under physiological conditions .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar piperazine derivatives?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell type, incubation time). Conduct meta-analyses of published IC values using standardized normalization (e.g., fold-change relative to controls). Validate findings via orthogonal assays: electrophysiology for ion channel effects or in vivo behavioral models (e.g., forced swim test for antidepressant activity) .
Q. How can researchers design multi-target studies to evaluate this compound’s potential in complex neurological disorders?
- Methodological Answer : Integrate transcriptomic profiling (RNA-seq) of treated neural cells to identify pathway enrichment (e.g., neuroinflammation, synaptic plasticity). Combine in vitro assays (e.g., microglial TNF-α suppression) with in vivo models (transgenic Alzheimer’s mice) to assess multi-target efficacy. Dose-response curves and isobologram analysis quantify synergism with existing therapeutics .
Safety and Handling
Q. What precautions are advised given the lack of toxicological data for this compound?
- Methodological Answer : Assume acute toxicity risk until data is available. Use PPE (nitrile gloves, P95 respirators) during handling. Implement fume hoods for weighing and synthesis. For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste. Baseline ecotoxicity can be assessed via Daphnia magna acute immobilization tests (OECD 202) .
Theoretical and Methodological Frameworks
Q. How can pharmacological theories guide the mechanistic study of this compound?
- Methodological Answer : Link research to serotonin receptor theory (e.g., partial agonism vs. antagonism) to hypothesize mechanisms. Use knockout rodent models to isolate receptor-specific effects. Pair functional MRI (fMRI) with behavioral assays to correlate neural activity and phenotypic outcomes .
Data Analysis and Reproducibility
Q. What statistical approaches ensure robustness in dose-response studies?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate EC/IC with 95% confidence intervals. Apply Hill slope constraints to validate sigmoidal curves. Replicate experiments across ≥3 independent batches, and report inter-batch variability using coefficient of variation (CV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
